

Errata: "HIV-1 inhibitor-56" Targets Reverse Transcriptase, Not Integrase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HIV-1 inhibitor-56*

Cat. No.: *B15537618*

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A critical review of current scientific literature indicates that "**HIV-1 inhibitor-56**" is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and does not target HIV-1 integrase as stipulated in the topic request.

Initial research has consistently identified "**HIV-1 inhibitor-56**" (also referred to as compound 12126065) as an inhibitor of the HIV-1 reverse transcriptase enzyme.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its mechanism of action involves binding to a non-essential (allosteric) site on the reverse transcriptase, which disrupts the enzyme's function and prevents the conversion of viral RNA into DNA—a crucial step in the HIV-1 replication cycle.[\[4\]](#)

There is no evidence in the provided search results to suggest that "**HIV-1 inhibitor-56**" binds to or inhibits HIV-1 integrase. Integrase is a distinct viral enzyme responsible for integrating the viral DNA into the host cell's genome.[\[5\]](#) Inhibitors that target integrase, known as integrase strand transfer inhibitors (INSTIs), represent a different class of antiretroviral drugs with a separate mechanism of action and binding site.

Therefore, a technical guide on the binding site of "**HIV-1 inhibitor-56**" on HIV-1 integrase cannot be accurately generated as the premise is factually incorrect.

To provide valuable and accurate information to the target audience of researchers, scientists, and drug development professionals, this report will proceed by offering a detailed technical guide on the actual binding site and mechanism of action of "**HIV-1 inhibitor-56**" as a non-nucleoside reverse transcriptase inhibitor.

This will include:

- A summary of its potent antiviral activity.
- Details on its binding pocket within the HIV-1 reverse transcriptase.
- Methodologies for studying NNRTI binding and activity.
- Visualizations of the relevant pathways and experimental workflows.

This revised focus will ensure the delivery of a scientifically sound and useful technical resource. We apologize for any confusion and believe this corrected approach will better serve the user's underlying interest in the molecular interactions of this potent anti-HIV-1 compound.

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- To cite this document: BenchChem. [Errata: "HIV-1 inhibitor-56" Targets Reverse Transcriptase, Not Integrase]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15537618#hiv-1-inhibitor-56-binding-site-on-hiv-1-integrase>

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